{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
“{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is a chemical compound that contains a pyridine ring and a thiazole ring . It is a derivative of 2-Amino-5-chloropyridine , which is a beige to beige-brown crystalline powder . This compound can be used as a synthetic intermediate .
Synthesis Analysis
The synthesis of “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” and its derivatives involves complex chemical reactions . For instance, one method involves starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . Another method uses a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole .
Molecular Structure Analysis
The molecular structure of “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is complex, with a molecular weight of 200.579 . It contains a pyridine ring and a thiazole ring . The InChI code for this compound is 1S/C7H5ClN2O3/c8-4-1-2-5 (9-3-4)10-6 (11)7 (12)13/h1-3H, (H,12,13) (H,9,10,11) .
Chemical Reactions Analysis
The chemical reactions involving “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” are complex and involve multiple steps . For example, it can be used to synthesize zopiclone, a member of a family of non-benzodiazepine GABAA receptor agonists .
Physical And Chemical Properties Analysis
“{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The compound is stable under normal temperatures and pressures .
Scientific Research Applications
Luminescent Heterocyclic Compounds
A study investigated the absorption, fluorescence, and fluorescence excitation spectra of two substituted pyridylthiazoles, highlighting their potential use as metal sensors and laser dyes due to their high fluorescence quantum yields and large Stokes shifts. The compounds exhibit significant changes in stability and luminescence properties based on their protonation state, suggesting applications in pH-sensitive environments (Grummt, Weiss, Birckner, & Beckert, 2007).
Chromophores for Intramolecular Charge Transfer
Research on novel d-π-A type chromophores, including derivatives related to "{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid," focused on their photophysical properties, viscosity effects, and computational analysis. These studies show that structural manipulations can significantly affect absorption and emission wavelengths, providing insights into their utility in optoelectronic applications and as sensors (Jachak, Khopkar, Patel, Patil, & Shankarling, 2021).
Antimycobacterial Activity
Compounds synthesized from derivatives of "{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid" have been tested for antimycobacterial activity. Certain derivatives demonstrated activity against Mycobacterium tuberculosis strains, suggesting potential applications in developing new treatments for tuberculosis (Mamolo, Falagiani, Zampieri, Vio, Banfi, & Scialino, 2003).
Synthesis and Pharmacological Study
The preparation of thiazolidinones and Mannich bases of amino-mercapto-pyridin-triazole derivatives from "{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid" and their subsequent pharmacological evaluation for antimicrobial and antitubercular activities illustrate the compound's versatility in generating pharmacologically relevant structures (Dave, Purohit, Akbari, & Joshi, 2007).
Crystal Structure and Spectroscopic Characterization
The crystal structure and spectroscopic characterization of a closely related compound were conducted, emphasizing the importance of intermolecular interactions in defining the stability and reactivity of such compounds. This research underlines the potential of these compounds in material science, particularly in the design of new materials with specific optical properties (Aydin, Akkurt, Uzun, Yıldırım, & Önkol, 2010).
Safety And Hazards
This compound should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . The compound is classified under GHS07, GHS08, and GHS09, indicating that it can cause harm to the eyes, respiratory system, and aquatic environment .
properties
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S/c11-6-1-2-8(12-4-6)14-10-13-7(5-17-10)3-9(15)16/h1-2,4-5H,3H2,(H,15,16)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOGHRQAKIRMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC2=NC(=CS2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid | |
CAS RN |
1176721-33-7 | |
Record name | 2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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